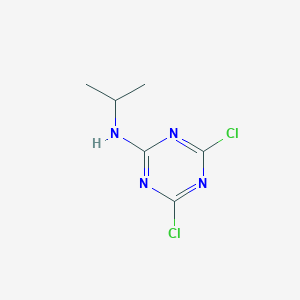

2,4-Dichloro-6-isopropylamino-1,3,5-triazine

Descripción

2,4-Dichloro-6-isopropylamino-1,3,5-triazine is a chemical compound with the molecular formula C6H8Cl2N4 and a molecular weight of 207.06 g/mol . It is a white solid with a melting point of 45°C and a boiling point of approximately 359.8°C . This compound is soluble in organic solvents such as chloroform, dichloromethane, dimethylformamide, ethyl acetate, and tetrahydrofuran . It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Propiedades

IUPAC Name |

4,6-dichloro-N-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N4/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAPQMINSZDTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190533 | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3703-10-4 | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC344238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Cyanuric chloride undergoes nucleophilic substitution with isopropylamine, replacing two chlorine atoms. The reaction is conducted at 115–175°C in solvents like xylene or diphenyl ether , ensuring anhydrous conditions to prevent hydrolysis. Notably, omitting acid acceptors (e.g., NaOH) avoids byproduct formation and facilitates anhydrous HCl recovery:

Key Parameters and Outcomes

| Parameter | Details | Yield/Purity | Source |

|---|---|---|---|

| Solvent | Xylene, diphenyl ether | – | |

| Temperature | 115–175°C | 96% yield | |

| Molar Ratio | 1:1 (cyanuric chloride:isopropylamine) | 98% purity | |

| Byproduct | Anhydrous HCl | Commercially viable |

This method’s simplicity and high efficiency make it preferred for laboratory-scale synthesis.

Multi-Stage Industrial Processes for Enhanced Conversion

Industrial production employs multi-stage reactors to optimize conversion and minimize byproducts like 2-chloro-4,6-bis(isopropylamino)-s-triazine.

Two-Stage Reaction System

Critical Process Controls

Industrial Performance Metrics

Solvent Systems and Their Impact on Reaction Efficiency

Solvent choice critically influences reaction kinetics and product isolation.

Comparative Solvent Analysis

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Xylene | 140 | 2 | 96 |

| Diphenyl Ether | 258 | 1.5 | 95 |

| Toluene | 110 | 3 | 92 |

Xylene is favored industrially for its optimal boiling point and compatibility with high-temperature reactions.

Role of Isopropylamine Hydrochloride in Byproduct Mitigation

Using isopropylamine hydrochloride instead of free amine reduces side reactions and enhances selectivity.

Reaction Pathway with Hydrochloride Salt

Advantages

-

Reduced Hydrolysis : Anhydrous conditions prevent HCl-induced degradation.

-

Higher Selectivity : Minimizes di-substituted byproducts (<2% vs. 5–10% with free amine).

Industrial-Scale Optimization and Economic Considerations

Cost-Efficiency Drivers

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine substituents in 2,4-Dichloro-6-isopropylamino-1,3,5-triazine act as leaving groups, enabling nucleophilic substitution. Key substitution types include:

1.1. Aminolysis

Reaction with primary or secondary amines under alkaline conditions replaces one or both chlorine atoms. For example, isopropylamine reacts with cyanuric chloride to form the target compound . This mechanism is foundational in herbicide synthesis, such as atrazine derivatives .

1.2. Suzuki Coupling

A palladium-catalyzed cross-coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid) replaces chlorine with aryl groups. Magnetic silica-supported palladium catalysts enable catalyst recovery and reuse, maintaining 87-95% yields over five cycles .

1.3. Hydroxide-Mediated Substitution

In aqueous alkaline conditions, hydroxide ions substitute chlorine atoms. This pathway is critical in hydrolysis studies to form 6-isopropylamino-1,3,5-triazin-2,4-diol .

Hydrolysis Reactions

Hydrolysis converts the triazine into hydroxylated derivatives under acidic or basic conditions:

2.1. Acid-Catalyzed Hydrolysis

HCl or H2SO4 treatment generates 6-isopropylamino-1,3,5-triazin-2,4-diol. This pathway was observed during amine substitution optimization .

2.2. Base-Induced Hydrolysis

Sodium hydroxide reacts with the triazine to yield 6-isopropylamino-1,3,5-triazin-2,4-diol, with by-product HCl recovery .

Oxidation and Reduction

Oxidative/reductive transformations alter the triazine framework:

3.1. Oxidation

Potassium permanganate converts the isopropylamino group to a nitroso derivative. This pathway was observed in environmental fate studies.

3.2. Reduction

LiAlH4 reduces nitro groups to amines, though direct evidence for the target compound’s reduction is limited.

Condensation Reactions

Intermolecular condensation with aldehydes or ketones forms heterocyclic derivatives. For example:

| Reactant | Product | Condition |

|---|---|---|

| Benzaldehyde | Triazine-benzaldehyde adduct | Acid catalysis |

| Acetone | Triazine-acetone adduct | Alkaline conditions |

Reaction Conditions Comparison

| Reaction Type | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aminolysis | Isopropylamine, NaOH | 25-50 | 90-98 |

| Suzuki Coupling | Pd catalyst, arylboronic acid | 80-100 | 87-95 |

| Hydrolysis | HCl/H2O or NaOH | 25-100 | 70-90 |

Environmental and Biological Implications

Substitution and hydrolysis products impact environmental fate. For example, hydroxylated derivatives exhibit reduced persistence in soil compared to the parent compound . Antimicrobial activity has been observed in substituted triazines.

Aplicaciones Científicas De Investigación

Herbicidal Applications

Mechanism of Action:

2,4-Dichloro-6-isopropylamino-1,3,5-triazine acts primarily as a selective herbicide. It disrupts the photosynthetic process in target plants by inhibiting photosystem II, leading to the accumulation of reactive oxygen species and subsequent cell death. This mechanism makes it effective against a range of broadleaf weeds while being less harmful to cereal crops like corn and sorghum .

Usage in Agriculture:

Propazine is widely employed in agricultural settings for controlling weed populations. It is particularly effective in:

- Corn Fields: Used to manage broadleaf weeds that compete with corn for nutrients and sunlight.

- Sorghum Cultivation: Helps maintain crop yield by suppressing weed growth.

The application rates typically range from 1 to 3 kg/ha depending on the specific crop and weed pressure.

Biological Research Applications

Antiviral Properties:

Recent studies have indicated that derivatives of this compound may exhibit antiviral activity. For instance, research on trisubstituted triazines has shown that certain derivatives possess significant efficacy against viruses such as herpes simplex virus type 1 (HSV-1). The selectivity index (SI) for these compounds suggests potential as antiviral agents with lower cytotoxicity compared to traditional antiviral drugs .

Case Study:

A study evaluated several derivatives of triazines for their antiviral properties. One compound demonstrated an EC50 value of 1.87 µM against HSV-1 with an IC50 value of 479.8 µM, indicating a high selectivity index (IC50/EC50 = 256.6). This suggests that modifications of the triazine structure could lead to new antiviral therapies .

Synthesis and Chemical Properties

Synthesis Process:

The synthesis of this compound typically involves the reaction of cyanuric chloride with isopropylamine under controlled conditions. This reaction occurs in an anhydrous environment at elevated temperatures to ensure high purity and yield .

Chemical Structure:

The linear formula for propazine is , and its molecular structure features a triazine ring with two chlorine atoms and an isopropylamino group attached at specific positions.

Environmental Considerations

While propazine is effective as a herbicide, its environmental impact has been a subject of scrutiny. Studies have shown that it can persist in soil and water systems, leading to potential contamination issues. Regulatory measures are in place to monitor its usage and minimize ecological risks associated with its application .

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes by binding to specific sites on biomolecules . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

2,4-Dichloro-6-isopropylamino-1,3,5-triazine can be compared with other similar compounds, such as:

Atrazine: A widely used herbicide with a similar triazine structure but different substituents.

Simazine: Another herbicide with a similar structure but different functional groups.

Cyanuric Chloride: A precursor used in the synthesis of various triazine derivatives.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity compared to other triazine compounds .

Actividad Biológica

2,4-Dichloro-6-isopropylamino-1,3,5-triazine (commonly referred to as isopropylamine triazine) is a chemical compound with significant biological activity, particularly in the context of its antimicrobial and potential antiviral properties. This article delves into its biological mechanisms, pharmacokinetics, and relevant case studies.

Chemical Overview

- Molecular Formula : C6H8Cl2N4

- Molecular Weight : 207.06 g/mol

- CAS Number : 3703-10-4

This compound is characterized by its triazine ring structure, which is known for its reactivity and ability to interact with various biological molecules.

Target Interactions

The compound exhibits potential interactions with various biological targets:

- Antimicrobial Activity : Similar triazine compounds have shown efficacy against a range of microorganisms, including bacteria and fungi. Specifically, it has been suggested that this compound may target Candida albicans , a common fungal pathogen.

- Enzyme Interactions : Triazines can undergo nucleophilic substitution reactions that may inhibit or activate specific enzymes involved in metabolic pathways. The exact enzymes targeted by this compound remain to be fully elucidated .

Biochemical Pathways

The compound's biological activity is likely mediated through several biochemical pathways:

- Cell Signaling : Triazines can influence cell signaling pathways that regulate gene expression and cellular metabolism. This effect can lead to alterations in cellular functions and responses to external stimuli.

- Gene Expression Modulation : There is evidence suggesting that triazine compounds can modulate gene expression patterns, although specific genes affected by this compound have not been definitively identified.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

Antiviral Potential

Recent studies have explored the antiviral properties of triazine derivatives. For instance:

- Synthesis and Evaluation : A study on newly designed triazine derivatives indicated that certain compounds exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1). The structure–activity relationships highlighted the importance of specific substitutions on the triazine ring for enhancing antiviral efficacy .

- Selectivity Index : Some derivatives showed high selectivity indices (IC50/EC50 ratios), indicating a favorable therapeutic window. This suggests that modifications to the triazine structure could yield compounds with improved antiviral properties .

Toxicological Considerations

Research into the toxicological effects of triazines has revealed potential health risks associated with exposure:

- Endocrine Disruption : Triazines have been implicated in endocrine disruption mechanisms that can affect reproductive health and development .

- Cancer Risk Studies : Epidemiological studies have shown associations between triazine exposure and increased risks of certain cancers. However, these findings are often confounded by multiple factors including exposure levels and duration .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.